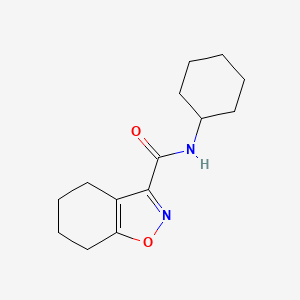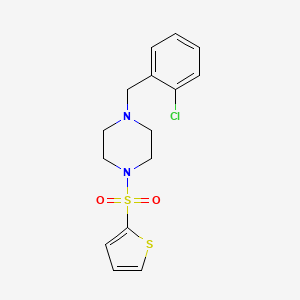![molecular formula C20H17N3O2S2 B4367992 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4367992.png)
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide
Descripción general
Descripción
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide (DPPT) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPPT is a pyrazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). Inhibition of these enzymes leads to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide has been shown to have both biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Physiologically, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide has been shown to reduce inflammation and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and has a long shelf life. However, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide has some limitations. It is not water-soluble and requires the use of organic solvents for experiments. Additionally, the mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide. It has potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide and to identify its potential therapeutic targets. Additionally, the development of water-soluble derivatives of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide could expand its potential applications. Overall, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide is a promising compound with potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide has been shown to have potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide has been studied for its effects on the central nervous system and has been found to have potential as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c24-27(25,19-12-7-13-26-19)21-14-17-15-23(18-10-5-2-6-11-18)22-20(17)16-8-3-1-4-9-16/h1-13,15,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKPWLFNOUAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4367920.png)
![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4367924.png)
![5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4367928.png)
![(2-methylphenyl){[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B4367947.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4367956.png)

![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole hydrochloride](/img/structure/B4367969.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367989.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367991.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367994.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-naphthalenesulfonamide](/img/structure/B4368006.png)